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Compound of Interest

Compound Name: 5-Benzyl-2-chloropyridine

Cat. No.: B2619226

An In-depth Technical Guide to 5-Benzyl-2-chloropyridine: Properties, Reactivity, and
Applications

For researchers, medicinal chemists, and professionals in drug development, a comprehensive
understanding of key chemical intermediates is paramount. 5-Benzyl-2-chloropyridine is a
heterocyclic building block that holds significant potential due to the unique electronic and
steric properties conferred by its dual functionalities: a reactive chloropyridine core and a
versatile benzyl substituent. This guide provides a detailed examination of its physical and
chemical properties, predicted analytical characteristics, reactivity, and applications, offering
field-proven insights for its strategic use in synthesis and drug discovery.

Molecular and Physicochemical Properties

5-Benzyl-2-chloropyridine is a solid at room temperature, classified as a combustible solid for
storage purposes.[1][2] While specific experimental data for properties such as melting point,
boiling point, and solubility are not extensively reported in publicly available literature, which is
common for specialized reagents, its core characteristics can be summarized.[1][3]

Table 1: Core Physical and Chemical Identifiers for 5-Benzyl-2-chloropyridine
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Property Value Source(s)
Molecular Formula C12H10CIN [1]
Molecular Weight 203.67 g/mol [1]
CAS Number 149879-32-3 [3]
Appearance Solid [1]

SFSNZWOWXYUDIO-
InChl Key [1]
UHFFFAOYSA-N

_ C1=CC=C(C=C1)CC2=CN=C(
Canonical SMILES [2]
C=C2)Cl

Predicted XlogP 3.7 [2]

Predicted Spectroscopic Profile

While specific experimental spectra for 5-Benzyl-2-chloropyridine are not readily available
from public repositories, a reliable spectroscopic profile can be predicted based on the analysis
of its structural fragments and data from closely related analogs.[1] Such predictive analysis is
a cornerstone of structural elucidation in chemical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (*H) and carbon (33C) NMR spectra are dictated by the two main structural motifs:
the benzyl group and the 2-chloro-5-substituted pyridine ring.

e 1H NMR: The spectrum is expected to show distinct regions. The five protons of the phenyl
ring will appear in the aromatic region, typically between & 7.20-7.40 ppm. The precise
splitting pattern may be complex due to overlapping signals. The benzylic methylene protons
(-CHz2-) are anticipated to produce a singlet at approximately & 4.10-4.20 ppm, a prediction
supported by data from 2-benzylpyridine (& 4.16 ppm) and 2-(4-chlorobenzyl)pyridine (o 4.09
ppm).[4][5] The three protons on the pyridine ring will be deshielded and appear further
downfield. Based on substituted pyridine analogs, the H6 proton (adjacent to nitrogen) is
expected to be a doublet around & 8.3-8.5 ppm, the H4 proton a doublet of doublets around
0 7.5-7.7 ppm, and the H3 proton a doublet around & 7.2-7.4 ppm.[6]
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e 13C NMR: The spectrum will show 10 unique carbon signals (as two pairs of phenyl carbons
are equivalent). The benzylic -CHz- carbon is expected around & 40-45 ppm. The phenyl
carbons will resonate in the d 126-140 ppm range. The pyridine carbons are more complex
due to the effects of the nitrogen and chlorine atoms. The C2 carbon, bonded to chlorine, will
be significantly downfield, likely in the & 150-155 ppm range. The other pyridine carbons (C3,
C4, C5, C6) will appear between & 120-150 ppm.

Table 2: Predicted *H and 3C NMR Chemical Shifts (ppm) Predicted values are based on
analogous structures and general NMR principles.

Assignment Predicted *H Shift (ppm) Predicted **C Shift (ppm)
Phenyl C-H (5H) 7.20 - 7.40 (m) 126.0 - 129.5

Phenyl C (quat.) - ~138

Benzylic -CH2- ~4.15 (s) ~42

Pyridine C3-H ~7.3 (d) ~124

Pyridine C4-H ~7.6 (dd) ~139

Pyridine C5-C (quat.) - ~135

Pyridine C6-H ~8.4 (d) ~150

Pyridine C2-Cl (quat.) - ~152

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For 5-Benzyl-2-
chloropyridine, the following absorption bands are anticipated:

o Aromatic C-H Stretch: A series of sharp peaks just above 3000 cm~1 (typically 3030-3100
cm™1).

 Aliphatic C-H Stretch: Peaks corresponding to the methylene (-CHz-) group, expected just
below 3000 cm~1 (around 2850-2960 cm™1).
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e Aromatic C=C Stretch: Several sharp bands in the 1450-1600 cm~? region, characteristic of
both the phenyl and pyridine rings.

e C-N Stretch: A band in the 1300-1350 cm~* region.

o C-CI Stretch: A strong band in the lower frequency region, typically between 700-800 cm™—1.
[7]

Mass Spectrometry (MS)

In an electron ionization (El) mass spectrum, 5-Benzyl-2-chloropyridine is expected to show
a distinct molecular ion peak [M]*. Due to the natural isotopic abundance of chlorine (3°Cl:3’Cl =
3:1), the molecular ion will appear as two peaks: one at m/z 203 and a smaller one at m/z 205
(the M+2 peak), with a relative intensity of approximately one-third.[8]

The most prominent fragment is anticipated to be from the loss of the benzyl radical, but more
significantly, the formation of the highly stable tropylium cation (C7H~7*) at m/z 91. This is a
classic fragmentation pattern for benzyl-containing compounds.[9] Another likely fragmentation
involves the loss of a chlorine atom, leading to a fragment at m/z 168.

Caption: Predicted major fragmentation pathways for 5-Benzyl-2-chloropyridine in EI-MS.

Chemical Reactivity and Synthetic Utility

The reactivity of 5-Benzyl-2-chloropyridine is governed by several key features: the electron-
deficient pyridine ring, the labile chlorine atom at the C2 position, the nucleophilic pyridine
nitrogen, and the benzylic C-H bonds.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is highly susceptible to displacement by nucleophiles. This
is the most important reaction pathway for this class of compounds, enabling the introduction of
a wide array of functional groups. The electron-withdrawing nature of the ring nitrogen
facilitates the attack at this position. Common nucleophiles include amines, alcohols, and
thiols. This reactivity is the foundation for using 2-chloropyridines as scaffolds in medicinal
chemistry.[10]
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Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond is an excellent handle for modern cross-coupling reactions, allowing for the
formation of C-C and C-N bonds with high precision. This versatility is crucial for building
molecular complexity in drug discovery programs.[11]

e Suzuki Coupling: Reaction with boronic acids or esters to form a C-C bond.

o Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond, creating substituted
aminopyridines.

« Stille Coupling: Reaction with organostannanes to create a C-C bond.
» Negishi Coupling: Reaction with organozinc reagents for C-C bond formation.[11]

Caption: Key reaction pathways for 5-Benzyl-2-chloropyridine.

N-Alkylation

The lone pair of electrons on the pyridine nitrogen atom is nucleophilic and can react with
alkylating agents, such as methyl iodide or benzyl bromide, to form quaternary pyridinium salts.
[7] This reaction modifies the electronic properties and solubility of the molecule.

Representative Synthetic Protocol

A plausible and efficient synthesis of 5-Benzyl-2-chloropyridine can be envisioned through a
palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high
functional group tolerance and typically proceeds in good yields.

Reaction: Coupling of 2-chloro-5-bromopyridine with benzylboronic acid pinacol ester.
Experimental Protocol: Suzuki-Miyaura Coupling

o Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or
Nitrogen), add 2-chloro-5-bromopyridine (1.0 equiv.), benzylboronic acid pinacol ester (1.2
equiv.), palladium(ll) acetate (Pd(OAc)z, 0.02 equiv.), and a suitable phosphine ligand such
as SPhos (0.04 equiv.).
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o Reagent Addition: Add a base, typically potassium carbonate (K2COs, 3.0 equiv.), to the
flask.

» Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1
v/v), via cannula or syringe.

» Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor
the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass
spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

e Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl
acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl
acetate.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. Purify the crude residue by
column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-
Benzyl-2-chloropyridine.

Applications in Research and Drug Discovery

The true value of 5-Benzyl-2-chloropyridine lies in its role as a versatile intermediate for the
synthesis of complex, biologically active molecules. Both the chloropyridine and benzyl motifs
are privileged structures in medicinal chemistry.

o Scaffold for Drug Candidates: The 2-chloropyridine core is present in numerous FDA-
approved drugs.[12] The chlorine atom serves as a synthetic handle to introduce various
pharmacophores via the coupling and substitution reactions described above.

» Modulation of Physicochemical Properties: The benzyl group is often used to enhance
lipophilicity, which can improve a compound's ability to cross cell membranes and increase
its bioavailability.[7] Furthermore, the N-benzyl piperidine motif, a related structure, is
frequently used to fine-tune efficacy and ADME (absorption, distribution, metabolism, and
excretion) properties in drug candidates.[13]

o Structure-Activity Relationship (SAR) Studies: By serving as a common starting material, 5-
Benzyl-2-chloropyridine allows for the systematic modification of the pyridine ring at the C2
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position. This enables chemists to rapidly generate a library of analogs to probe the SAR of a
lead compound, a critical process in optimizing a drug's potency and selectivity.[14]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 5-
Benzyl-2-chloropyridine. Based on data for related compounds like 2-chloropyridine and 2-
benzylpyridine, the following guidelines are recommended:

e Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a
lab coat, and chemical-resistant gloves.[15]

» Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[16]

» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.[1][15] It is classified as a combustible solid.[1]

» Toxicity: While specific toxicity data for this compound is not available, related compounds
are harmful if swallowed, and can cause skin and eye irritation.[17] Assume the compound is
hazardous and handle accordingly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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